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Compound of Interest

Compound Name:
1-(5-Amino-2-

methylphenyl)ethanone

Cat. No.: B1647496 Get Quote

For researchers, scientists, and drug development professionals, a detailed spectroscopic

comparison of 1-(5-Amino-2-methylphenyl)ethanone and its isomers is presented, offering a

comprehensive guide to their structural elucidation. This guide provides a side-by-side analysis

of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols.

The ability to distinguish between closely related isomers is paramount in the fields of chemical

synthesis and pharmaceutical development, where subtle structural variations can lead to

significant differences in biological activity and physical properties. This guide focuses on 1-(5-
Amino-2-methylphenyl)ethanone and its positional isomers: 1-(3-Amino-4-

methylphenyl)ethanone, 1-(4-Amino-3-methylphenyl)ethanone, and 1-(2-Amino-5-

methylphenyl)ethanone. Through a comparative analysis of their spectroscopic signatures, we

aim to provide a clear and concise reference for their identification.

Isomeric Landscape
The isomers under investigation share the same molecular formula, C₉H₁₁NO, and molecular

weight, but differ in the substitution pattern on the phenyl ring. This variation in the relative

positions of the amino and acetyl groups, ortho, meta, or para to the methyl group, gives rise to

distinct spectroscopic characteristics.
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Isomers of Amino-methylphenyl-ethanone
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C9H11NO

 

1-(3-Amino-4-methylphenyl)ethanone

 

1-(4-Amino-3-methylphenyl)ethanone

 

1-(2-Amino-5-methylphenyl)ethanone
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Figure 1. Isomeric relationship of the investigated compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 1-(5-Amino-2-
methylphenyl)ethanone and its isomers. This data has been compiled from various spectral

databases and literature sources.

Infrared (IR) Spectroscopy
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Compound Key IR Absorptions (cm⁻¹)

1-(5-Amino-2-methylphenyl)ethanone

N-H stretch: ~3400-3200 (two bands for primary

amine), C=O stretch: ~1670-1690 (conjugated

ketone), C-N stretch: ~1350-1250, Aromatic C-H

stretch: ~3100-3000, Aromatic C=C stretch:

~1600, 1450

1-(3-Amino-4-methylphenyl)ethanone

N-H stretch: ~3400-3200 (two bands), C=O

stretch: ~1670-1690, C-N stretch: ~1350-1250,

Aromatic C-H stretch: ~3100-3000, Aromatic

C=C stretch: ~1600, 1450

1-(4-Amino-3-methylphenyl)ethanone

N-H stretch: ~3400-3200 (two bands), C=O

stretch: ~1670-1690, C-N stretch: ~1350-1250,

Aromatic C-H stretch: ~3100-3000, Aromatic

C=C stretch: ~1600, 1450

1-(2-Amino-5-methylphenyl)ethanone

N-H stretch: ~3400-3200 (two bands), C=O

stretch: ~1650-1670 (intramolecular H-bonding),

C-N stretch: ~1350-1250, Aromatic C-H stretch:

~3100-3000, Aromatic C=C stretch: ~1600,

1450

Note: The C=O stretching frequency in 1-(2-Amino-5-methylphenyl)ethanone is expected to be

at a lower wavenumber due to intramolecular hydrogen bonding between the amino group and

the carbonyl oxygen.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)
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Compound -CH₃ (acetyl) -CH₃ (ring)
Aromatic
Protons

-NH₂

1-(5-Amino-2-

methylphenyl)eth

anone

~2.5 ~2.4

~6.5-7.5

(complex

pattern)

~3.5-4.5 (broad)

1-(3-Amino-4-

methylphenyl)eth

anone

~2.5 ~2.2

~6.6-7.6

(complex

pattern)

~3.5-4.5 (broad)

1-(4-Amino-3-

methylphenyl)eth

anone

~2.5 ~2.1

~6.5-7.7

(complex

pattern)

~3.5-4.5 (broad)

1-(2-Amino-5-

methylphenyl)eth

anone

~2.6 ~2.3

~6.6-7.4

(complex

pattern)

~5.5-6.5 (broad,

deshielded due

to H-bonding)

Note: The chemical shifts of the aromatic protons and the amino protons are highly dependent

on the solvent and concentration. The values presented are approximate ranges.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)
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Compound C=O -CH₃ (acetyl) -CH₃ (ring)
Aromatic
Carbons

1-(5-Amino-2-

methylphenyl)eth

anone

~198-202 ~26-28 ~20-22 ~115-150

1-(3-Amino-4-

methylphenyl)eth

anone

~198-202 ~26-28 ~18-20 ~113-152

1-(4-Amino-3-

methylphenyl)eth

anone

~198-202 ~26-28 ~17-19 ~114-155

1-(2-Amino-5-

methylphenyl)eth

anone

~200-204 ~28-30 ~21-23 ~116-158

Note: The exact chemical shifts of the aromatic carbons will vary significantly between isomers

due to the different electronic environments.

Mass Spectrometry (MS)
Compound Molecular Ion (M⁺) m/z

Key Fragmentation Peaks
(m/z)

1-(5-Amino-2-

methylphenyl)ethanone
149

134 ([M-CH₃]⁺), 106 ([M-

COCH₃]⁺)

1-(3-Amino-4-

methylphenyl)ethanone
149

134 ([M-CH₃]⁺), 106 ([M-

COCH₃]⁺)

1-(4-Amino-3-

methylphenyl)ethanone
149

134 ([M-CH₃]⁺), 106 ([M-

COCH₃]⁺)

1-(2-Amino-5-

methylphenyl)ethanone
149

134 ([M-CH₃]⁺), 106 ([M-

COCH₃]⁺)
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Note: While the molecular ion peak will be the same for all isomers, the relative intensities of

the fragment ions may differ, providing clues for differentiation.

Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.

Specific instrument parameters may need to be optimized for individual samples.

Infrared (IR) Spectroscopy

Sample Preparation

Data Acquisition Data Processing

Sample

Mix with KBr and press into a pellet

Grind with Nujol to form a mull

Dissolve in a volatile solvent and cast a thin film

FTIR Spectrometer Acquire spectrum (e.g., 4000-400 cm⁻¹) Process data (background correction, baseline correction) Spectrum

Sample Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer to an NMR tube NMR Spectrometer Acquire ¹H and ¹³C spectra Process data (Fourier transform, phase correction, baseline correction) Spectra

Sample Introduce sample into the mass spectrometer (e.g., direct infusion or via GC/LC) Ionize the sample (e.g., Electron Impact - EI) Mass Analyzer Detect ions Mass_Spectrum
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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